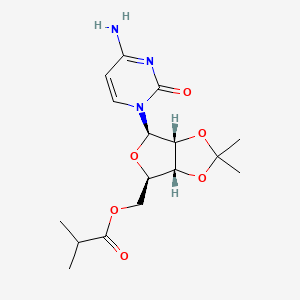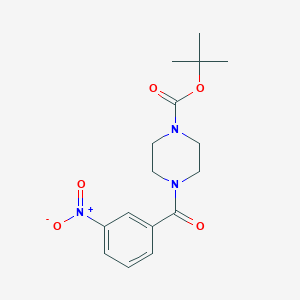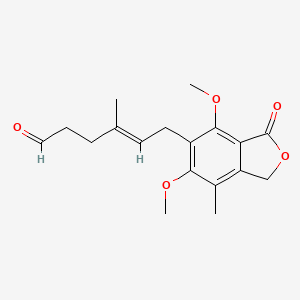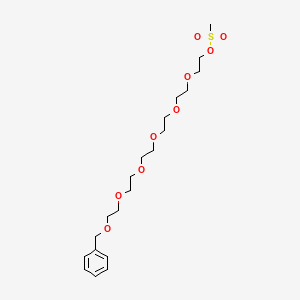
2',3'-O-(1-Methylethylidene)cytidine 5'-(2-Methylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) is a synthetic derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions and a 2-methylpropanoate group at the 5’ position. It has a molecular formula of C16H23N3O6 and a molecular weight of 353.37 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of cytidine with an isopropylidene group. This is followed by the esterification of the 5’ hydroxyl group with 2-methylpropanoic acid. The reaction conditions often include the use of acid catalysts and anhydrous solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into a different derivative.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including antiviral agents.
Biology: The compound is studied for its potential effects on cellular processes and its role in RNA-related mechanisms.
Medicine: It has been investigated as a potential antiviral agent, particularly in the context of emerging viral infections like COVID-19.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine 5’-(2-Methylpropanoate): Similar in structure but with uridine instead of cytidine.
2’,3’-O-Isopropylidene Cytidine: Lacks the 5’-(2-Methylpropanoate) group.
N4-Hydroxycytidine: A derivative with a hydroxyl group at the N4 position.
Uniqueness
2’,3’-O-(1-Methylethylidene)cytidine 5’-(2-Methylpropanoate) is unique due to its specific combination of protective groups and esterification, which confer distinct chemical properties and biological activities. This makes it particularly useful in the synthesis of antiviral agents and in studies of RNA-related processes .
Propriétés
Formule moléculaire |
C16H23N3O6 |
|---|---|
Poids moléculaire |
353.37 g/mol |
Nom IUPAC |
[(3aR,4R,6R,6aR)-4-(4-amino-2-oxopyrimidin-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C16H23N3O6/c1-8(2)14(20)22-7-9-11-12(25-16(3,4)24-11)13(23-9)19-6-5-10(17)18-15(19)21/h5-6,8-9,11-13H,7H2,1-4H3,(H2,17,18,21)/t9-,11-,12-,13-/m1/s1 |
Clé InChI |
JRJPFXJUVAQYRQ-OJAKKHQRSA-N |
SMILES isomérique |
CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)N)OC(O2)(C)C |
SMILES canonique |
CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)N)OC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B11827176.png)




![2-((((8R,9S,13S,14S,E)-3-Hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-ylidene)amino)oxy)acetic acid](/img/structure/B11827210.png)
![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)

![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)
![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)
![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
